molecular formula C16H22N6O4 B2979219 methyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898408-74-7

methyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No. B2979219
CAS RN: 898408-74-7
M. Wt: 362.39
InChI Key: PXBLGNXOKXLSIT-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate” is a chemical compound with the molecular formula C12H14N4O4S. It has an average mass of 310.329 Da and a monoisotopic mass of 310.073578 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3. Its index of refraction is 1.665. It has 8 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds. Its ACD/LogP is 1.56. Its ACD/LogD (pH 5.5) is 1.48. Its ACD/BCF (pH 5.5) is 7.85. Its ACD/KOC (pH 5.5) is 152.13. Its ACD/LogD (pH 7.4) is 1.48. Its ACD/BCF (pH 7.4) is 7.76. Its ACD/KOC (pH 7.4) is 150.30. Its polar surface area is 119 Å2. Its polarizability is 30.9±0.5 10-24 cm3. Its surface tension is 57.7±7.0 dyne/cm. Its molar volume is 210.1±7.0 cm3 .

Scientific Research Applications

Synthesis of Novel Compounds

The research in this area primarily involves the synthesis of polyamides containing uracil and adenine, showcasing the versatility of piperazine derivatives in forming polymers with specific functionalities. Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides through the addition reaction of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines including piperazine, yielding water-soluble polymers with molecular weights ranging from 1000–5000 (Hattori & Kinoshita, 1979). This methodology presents a framework for developing functional materials with potential biomedical applications.

Catalytic Transformations

Research on catalytic hydrogenation of dihydro-oxazines demonstrates the utility of piperazine derivatives in mediating transformations leading to novel structural motifs. Sukhorukov et al. (2008) studied the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates to produce a dynamic mixture of products, showcasing the potential of these systems in synthetic organic chemistry (Sukhorukov et al., 2008).

Antimicrobial Agents

The synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives by Zaidi et al. (2021) highlights the antimicrobial potential of these compounds. The derivatives were shown to be as potent as, or more effective than, conventional medicines in some cases, pointing towards their application in developing new antimicrobial agents (Zaidi et al., 2021).

Advanced Material Synthesis

The work by Svetlana et al. (2015) on the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides leading to novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates showcases the application of piperazine derivatives in synthesizing complex heterocyclic compounds. These compounds could have potential applications in the development of new drugs or as intermediates in organic synthesis (Svetlana et al., 2015).

Mechanism of Action

The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine rings can enhance the solubility and bioavailability of compounds, and they can interact with various targets, such as G protein-coupled receptors and ion channels .

The compound’s allyl group might be involved in its mode of action. Allyl groups can undergo various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological targets .

The compound’s pharmacokinetics would depend on various factors, such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interactions with its targets, and its pharmacokinetics .

properties

IUPAC Name

methyl 2-[4-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4/c1-4-5-22-12-13(19(2)16(25)18-14(12)24)17-15(22)21-8-6-20(7-9-21)10-11(23)26-3/h4H,1,5-10H2,2-3H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBLGNXOKXLSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16616111

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